molecular formula C13H18OS B13630841 3-((4-(Tert-butyl)phenyl)thio)propanal

3-((4-(Tert-butyl)phenyl)thio)propanal

Cat. No.: B13630841
M. Wt: 222.35 g/mol
InChI Key: UYNFRJIGUDETQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-(Tert-butyl)phenyl)thio)propanal is an organic compound with the molecular formula C13H18OS It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a thioether and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Tert-butyl)phenyl)thio)propanal typically involves the reaction of 4-tert-butylbenzenethiol with an appropriate aldehyde precursor. One common method includes the use of acetylacetone and 4-tert-butylbenzenethiol in the presence of a base such as sodium carbonate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere . The reaction mixture is stirred at elevated temperatures, followed by extraction and purification steps to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Tert-butyl)phenyl)thio)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thioether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: 3-((4-(Tert-butyl)phenyl)thio)propanoic acid.

    Reduction: 3-((4-(Tert-butyl)phenyl)thio)propanol.

    Substitution: Various substituted thioethers depending on the nucleophile used.

Scientific Research Applications

3-((4-(Tert-butyl)phenyl)thio)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 3-((4-(Tert-butyl)phenyl)thio)propanal exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thioether group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-((4-(Tert-butyl)phenyl)thio)propanenitrile: Similar structure but with a nitrile group instead of an aldehyde.

    3-(4-tert-Butylphenyl)propanal: Lacks the thioether group.

    3-(4-tert-Butylphenyl)propanoic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

3-((4-(Tert-butyl)phenyl)thio)propanal is unique due to the combination of its thioether and aldehyde functional groups, which provide distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

3-(4-tert-butylphenyl)sulfanylpropanal

InChI

InChI=1S/C13H18OS/c1-13(2,3)11-5-7-12(8-6-11)15-10-4-9-14/h5-9H,4,10H2,1-3H3

InChI Key

UYNFRJIGUDETQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.